Home > Products > Screening Compounds P69279 > Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt - 201346-23-8

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

Catalog Number: EVT-1483051
CAS Number: 201346-23-8
Molecular Formula: C₅₆H₉₁Na₇O₅₆S₇
Molecular Weight: 2045.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a product offered by several scientific research companies . It is used as a reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of a similar compound, heptakis (2‐O‐methyl‐3‐O‐acetyl‐6‐O‐sulfo)‐cyclomaltoheptaose, a single‐isomer, sulfated β‐cyclodextrin carrying nonidentical substitutents at all the C2, C3, and C6 positions, has been reported . The synthesis process involved the use of capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes .

Molecular Structure Analysis

While specific molecular structure analysis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is not available in the search results, a related compound, hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin (HxDMS), has been studied . HxDMS was found to complex differently with many of the analytes tested than either its larger-ring analogs, heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-CD (HDMS) and octakis(2,3-di-O-methyl-6-O-sulfo)-gamma-CD (ODMS) or its same-ring .

Chemical Reactions Analysis

The enantiomeric separation of a series of basic pharmaceuticals (β-blockers, local anesthetics, sympathomimetics) has been investigated in nonaqueous capillary electrophoresis (NACE) systems using heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin .

Overview

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a specialized derivative of beta-cyclodextrin, characterized by the presence of multiple functional groups that enhance its solubility and interaction capabilities. This compound is primarily recognized for its application in chiral separation processes, particularly in capillary electrophoresis, where it serves as an effective chiral resolving agent. The compound's ability to form inclusion complexes with various guest molecules makes it valuable in pharmaceutical and analytical chemistry.

Source and Classification

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is classified under sulfated beta-cyclodextrins. Its chemical structure consists of a cyclodextrin backbone with specific substitutions at the 2, 3, and 6 positions, which significantly influence its chemical behavior and interaction with other molecules. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Synthesis Analysis

Methods

The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt typically involves the following steps:

  1. Starting Material: Beta-cyclodextrin serves as the starting material.
  2. Methylation: The hydroxyl groups at positions 2 and 3 are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
  3. Sulfation: Sulfation is performed using sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce sulfonate groups at position 6.
  4. Neutralization: The resultant product is neutralized to form the heptasodium salt.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure selective substitution and to minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize the synthesized compound and confirm the presence of desired functional groups.

Molecular Structure Analysis

Structure

The molecular formula of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is C56H91Na7O56S7. Its structure features a cyclic arrangement of glucose units (seven in total), with specific modifications at the C2, C3, and C6 positions that contribute to its unique properties.

Data

  • Molecular Weight: Approximately 2045.67 g/mol
  • CAS Number: 201346-23-8
  • PubChem CID: 71433779
Chemical Reactions Analysis

Reactions

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt undergoes various chemical reactions, particularly in complexation with guest molecules. It can form inclusion complexes with a range of organic compounds, enhancing their solubility and stability in aqueous environments.

Technical Details

In capillary electrophoresis applications, this compound interacts with enantiomers of pharmaceuticals, facilitating their separation based on differences in mobility influenced by the chiral environment created by the cyclodextrin.

Mechanism of Action

Process

The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt operates involves:

  1. Complex Formation: The compound forms non-covalent inclusion complexes with guest molecules through hydrophobic interactions and hydrogen bonding.
  2. Chiral Recognition: Due to its chiral nature, it selectively interacts with different enantiomers, leading to differential migration rates during electrophoresis.
  3. Electrophoretic Mobility: The effective mobility of analytes varies based on their interactions with the cyclodextrin, allowing for resolution of enantiomers.

Data

Studies have shown that this compound can effectively separate enantiomers of various weak base pharmaceuticals in acidic backgrounds, demonstrating significant selectivity and efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Highly soluble in water due to the presence of sodium ions and sulfonate groups.

Chemical Properties

Applications

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has several scientific uses:

  1. Chiral Separation: Widely used in capillary electrophoresis for the separation of pharmaceutical enantiomers.
  2. Drug Delivery Systems: Investigated for potential applications in enhancing drug solubility and bioavailability.
  3. Analytical Chemistry: Employed as a chiral selector in various chromatographic techniques for analyzing complex mixtures.

This compound exemplifies the versatility and utility of modified cyclodextrins in modern analytical chemistry and pharmaceutical applications.

Introduction to Chemically Modified Cyclodextrins

Structural and Functional Significance of β-Cyclodextrin Derivatives

The molecular architecture of heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin heptasodium salt (abbreviated HDMSBCD or S7β-CD) integrates three strategic modifications per glucopyranose unit: methyl groups at the C2 and C3 positions, and sulfonate groups at the C6 position. This results in a heptasodium salt with the molecular formula C₅₆H₉₁Na₇O₅₆S₇ and a molecular weight of 2045.67 g/mol. The C2/C3 methylation enhances cavity hydrophobicity and steric selectivity, while the C6 sulfonation confers high aqueous solubility (>50 g/100 mL at 25°C) and introduces electrostatic interaction sites [2] [3].

Table 1: Key Chemical Identifiers of Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin Heptasodium Salt

PropertyValue
CAS Registry Number201346-23-8
Molecular FormulaC₅₆H₉₁Na₇O₅₆S₇
Molecular Weight2045.67 g/mol
AbbreviationHDMSBCD, S7β-CD
Purity Specifications≥95% (methylated-sulfated β-CD content)
Solubility (Water, 25°C)>50 g/100 mL
Solubility (DMF, 25°C)>15 g/100 mL

Functionally, this derivative exhibits dual molecular recognition mechanisms:

  • Hydrophobic inclusion: The methyl-extended cavity encapsulates sterols (e.g., cholesterol) and aromatic compounds via van der Waals forces. Studies confirm 2:1 (CD:cholesterol) complex stoichiometries with binding constants (K1:2) reaching 75,500 M⁻¹, driven by entropy gains from dehydration [5].
  • Electrostatic attraction: The anionic sulfonate groups enable ionic interactions with cationic analytes, making it indispensable in capillary electrophoresis for chiral separations. At pH 2.5, it resolves 24 pharmaceutical weak bases via mobility shifts attributed to host-guest binding and ionic strength effects [1].

Table 2: Comparative Properties of Methylated/Sulfated β-Cyclodextrin Derivatives

DerivativeSubstitution PatternSolubility (g/100 mL)Key Functional Attributes
Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMSBCD)C2,C3-methyl; C6-sulfo>50 (water)Anionic, chiral resolution, high cavity hydrophobicity
Heptakis(2,6-di-O-methyl)-β-CD (DIMEB)C2,C6-methyl~16 (water)Non-ionic, enhanced drug solubility
Heptakis(6-sulfo)-β-CDC6-sulfo~40 (water)Anionic, low cytotoxicity
Native β-CDUnmodified1.85 (water)Limited solubility, weak binding

Rationale for Regioselective Functionalization at C2, C3, and C6 Positions

Regioselective modification exploits the differential reactivity of β-cyclodextrin hydroxyl groups:

  • C2-OH: Most acidic (pKa ~12.2) due to adjacent C1 carbonyl, facilitating deprotonation and methylation. Methylation here expands cavity width and modulates hydrogen-bonding capacity [4].
  • C3-OH: Least accessible, buried within the cavity. Methylation at C3 enhances hydrophobic interactions and steric selectivity for bulky guest molecules like steroids [5] [8].
  • C6-OH: Primary hydroxyl, least acidic (pKa ~14.8). Selective sulfonation at C6 introduces negative charges without steric hindrance, enabling electrostatic binding and high solubility while maintaining cavity accessibility [1] [3].

Synthesis proceeds via protecting-group strategies:

  • Methylation: Selective 2,3-O-methylation using dimethyl sulfate under alkaline conditions.
  • Sulfonation: C6-hydroxyls react with sulfur trioxide complexes, followed by sodium hydroxide neutralization to yield the heptasodium salt.Critical impurities include residual β-cyclodextrin (<0.5%), sodium sulfate (<4%), and pyridinium salts (<0.5%), monitored via capillary electrophoresis and TLC [3]. The 2,3-methylation shields remaining hydroxyls, directing sulfonation exclusively to C6 and ensuring single-isomer purity (>95%)—crucial for reproducible chiral separations [1] [3].

Historical Development of Sulfated and Methylated Cyclodextrins

The evolution of cyclodextrin derivatives reflects increasing precision in functionalization:

  • 1970s–1980s: Early sulfated and methylated CDs were heterogeneous mixtures with random substitution patterns, limiting reproducibility. Initial methyl-β-CDs (e.g., DIMEB, CAS 51166-71-3) improved drug solubility but lacked chiral resolution capabilities [4] [8].
  • 1990s: Advances in protecting-group chemistry enabled regioselective synthesis. Heptakis(2,3,6-tri-O-methyl)-β-CD (1994) demonstrated cholesterol complexation (K1:2 = 75,500 M⁻¹), highlighting methylation’s role in hydrophobic binding [5].
  • 2001: Introduction of single-isomer sulfated CDs like heptakis(2-O-methyl-3,6-di-O-sulfo)-β-CD (HMdiSu) for capillary electrophoresis. This established the critical role of C3-sulfonation in enantioselectivity for weak bases at low pH [1].
  • 2005–present: Optimization of anionic derivatives for niche applications. HDMSBCD emerged as a gold standard for nonaqueous capillary electrophoresis, enabling separations of basic drugs (e.g., timolol, omeprazole) with resolutions unattainable using randomly substituted CDs [2] [3] [6].

Table 3: Milestones in the Development of Sulfated/Methylated β-Cyclodextrins

YearDevelopmentSignificance
1985First pharmacological studies of DIMEB (heptakis(2,6-di-O-methyl)-β-CD)Demonstrated enhanced drug solubility and stability vs. native β-CD
1994Thermodynamic analysis of heptakis(2,3,6-tri-O-methyl)-β-CD/cholesterol complexesQuantified 2:1 binding stoichiometry driven by entropy changes
2001Synthesis of HMdiSu for capillary electrophoresisProved C3-sulfonation enables chiral resolution of cationic analytes at low pH
2004Validation of HDMSBCD for nonaqueous CE enantiomeric purity testingEstablished single-isomer reproducibility for pharmaceutical analysis
2020Structural elucidation of methylated CD complexes via NMRConfirmed role of C2/C3 methylation in hydrophobic encapsulation of sterols

Modern synthesis prioritizes single-isomer purity (>95%), validated via capillary electrophoresis and NMR. HDMSBCD represents the convergence of sulfonation and methylation strategies, yielding a multifunctional excipient with unparalleled chiral discrimination capabilities [1] [3] [5].

Properties

CAS Number

201346-23-8

Product Name

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

IUPAC Name

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate

Molecular Formula

C₅₆H₉₁Na₇O₅₆S₇

Molecular Weight

2045.67

InChI

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1

SMILES

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+]

Synonyms

Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin Sodium Salt; Sodium Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.